

Application Notes: Pyoverdine Fluorescence Spectroscopy for Metal Ion Detection

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For Researchers, Scientists, and Drug Development Professionals

Introduction

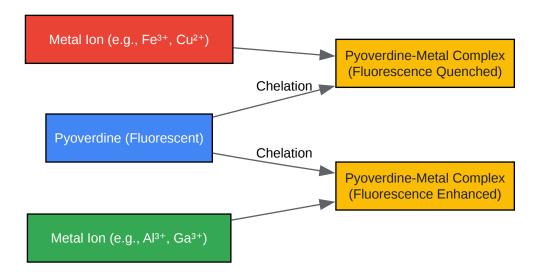
Pyoverdines are a class of fluorescent siderophores produced by Pseudomonas species to facilitate iron acquisition in iron-limited environments. These molecules possess an intrinsic fluorescence that is highly sensitive to the presence of various metal ions. Upon binding to specific metal ions, the fluorescence of **pyoverdin**e can be either quenched or enhanced, providing a basis for a sensitive and specific detection methodology. This application note details the principles and protocols for utilizing **pyoverdin**e fluorescence spectroscopy for the detection and quantification of metal ions, a technique with significant potential in environmental monitoring, clinical diagnostics, and pharmaceutical research.

The core of the **pyoverdin**e molecule contains a dihydroxyquinoline chromophore, which is responsible for its fluorescent properties.[1] The chelation of a metal ion by the catechol and hydroxamate groups of **pyoverdin**e induces conformational changes that alter the electronic state of the chromophore, leading to a change in fluorescence intensity. The most notable interaction is with ferric iron (Fe³⁺), for which **pyoverdin**e has an exceptionally high affinity, resulting in significant fluorescence quenching.[2][3] Other metal ions, such as copper (Cu²⁺), also quench **pyoverdin**e's fluorescence, while ions like aluminum (Al³⁺) and gallium (Ga³⁺) have been shown to enhance it.[4][5][6]

Signaling Pathway of Metal Ion Detection



The detection of metal ions using **pyoverdin**e is based on a direct binding mechanism that perturbs the fluorescent properties of the siderophore.



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Caption: Metal ion binding to **pyoverdin**e alters its fluorescence.

Quantitative Data Summary

The interaction of **pyoverdin**e with various metal ions results in distinct changes in its fluorescence properties. The following tables summarize the reported quantitative data for metal ion detection using **pyoverdin**e fluorescence spectroscopy.

Table 1: Fluorescence Response of Pyoverdine to Various Metal Ions



Metal Ion	Concentration	Incubation Time	Fluorescence Change	Reference
Fe ³⁺	Equimolar	60 seconds	66% of initial	[4][5]
Fe ³⁺	0.45 - 3.03 μM	10 minutes	Quenching	[7]
Fe ²⁺	Equimolar	60 seconds	No change	[4][5]
Fe ²⁺	0.45 - 2.18 μΜ	10 minutes	101-114% of initial	[7]
Cu ²⁺	Equimolar	60 seconds	83% of initial	[4][5]
Al ³⁺	Equimolar	60 seconds	109% of initial	[4][5]
Al ³⁺	Equimolar	24 hours	270% of initial	[5]
Ca ²⁺	Equimolar	60 seconds	No change	[4][5]
Mn ²⁺	Equimolar	60 seconds	No change	[4][5]
Mg ²⁺	Equimolar	60 seconds	No change	[4][5]
Zn²+	Equimolar	60 seconds	No change	[4][5]

Table 2: Detection Limits and Binding Affinities



Metal Ion	Detection Limit (LOD)	Linear Range	Dissociation Constant (Kd)	Reference
Fe ³⁺	0.23 μΜ	1 - 60 μΜ	Not explicitly found for fluorescence	[8]
Fe ²⁺	0.24 μΜ	-	Not explicitly found for fluorescence	[8]
Cu ²⁺	0.38 μΜ	1 - 20 μΜ	Not explicitly found for fluorescence	[8]
Fe ³⁺	3 ng/mL (continuous flow)	-	-	[7]
Fe ³⁺	20 ng/mL (flow injection)	-	-	[7]

Experimental Protocols

Protocol 1: General Metal Ion Detection using Pyoverdine Fluorescence Quenching/Enhancement

This protocol provides a general procedure for screening the effect of different metal ions on **pyoverdin**e fluorescence.

Materials:

- Purified **pyoverdin**e solution (concentration determined by absorbance)
- Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, AlCl₃) of known concentrations
- Buffer solution (e.g., 0.1 M acetate buffer, pH 5.0 or 100 mM HEPES, pH 7.4)
- 96-well microplate (black, clear bottom for fluorescence reading)
- Microplate reader with fluorescence detection capabilities



Procedure:

- Preparation of Pyoverdine Solution: Prepare a working solution of pyoverdine in the chosen buffer. The final concentration in the well should be in the low micromolar range (e.g., 1-10 μM).
- Preparation of Metal Ion Solutions: Prepare serial dilutions of the metal salt stock solutions in the same buffer.
- Assay Setup:
 - In a 96-well microplate, add a fixed volume of the pyoverdine working solution to each well.
 - Add an equal volume of the different metal ion dilutions to the wells. Include a buffer-only control (no metal ion).
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 seconds to 24 hours), protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
 Typical excitation and emission wavelengths for **pyoverdine** are around 400 nm and 460 nm, respectively.[9]
- Data Analysis: Calculate the percentage of fluorescence quenching or enhancement relative to the control (pyoverdine with buffer only).

Protocol 2: Quantification of Ferric Iron (Fe³⁺) using Pyoverdine Fluorescence Quenching

This protocol details the steps for creating a standard curve to quantify Fe³⁺ concentration.

Materials:

- Purified pyoverdine solution (e.g., 6.0 μM in 100 mM HEPES, pH 7.4)
- Standard solutions of FeCl₃ of known concentrations (e.g., 0-10 μM)



- 100 mM HEPES buffer, pH 7.4
- Fluorometer with cuvette holder or microplate reader

Procedure:

- Prepare Standard Curve Samples: In a series of microcentrifuge tubes or wells of a microplate, mix a fixed volume of the **pyoverdin**e solution with varying volumes of the FeCl₃ standard solutions to achieve a range of final Fe³⁺ concentrations. Adjust the final volume with buffer to be consistent across all samples.
- Incubation: Incubate the mixtures for a set time (e.g., 10 minutes) at room temperature, protected from light.
- Fluorescence Measurement: Measure the fluorescence of each sample at an excitation wavelength of 400 nm and an emission wavelength of 460 nm.[9]
- Generate Standard Curve: Plot the fluorescence intensity (or the percentage of fluorescence quenching) against the corresponding Fe³⁺ concentration.
- Quantify Unknown Sample: Prepare the unknown sample in the same manner as the standards and measure its fluorescence. Determine the Fe³⁺ concentration in the unknown sample by interpolating its fluorescence value on the standard curve.

Protocol 3: Purification of Pyoverdine from Pseudomonas aeruginosa

This protocol describes a method for isolating **pyoverdin**e from bacterial culture for use in fluorescence assays.[10][11]

Materials:

- Pseudomonas aeruginosa strain (e.g., PA14)
- M9 minimal media
- Centrifuge and 0.22 µm filters



- C18 reverse-phase Sep-Pak column
- Methanol (10%, 50%, 75%)
- Deionized water
- Lyophilizer or vacuum concentrator

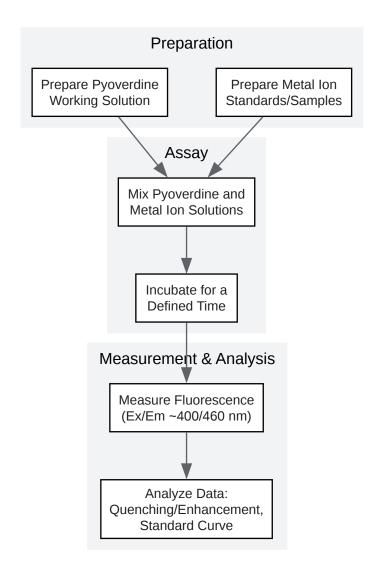
Procedure:

- Bacterial Culture: Grow P. aeruginosa in iron-limited M9 media for 20-22 hours at 37°C with agitation.
- Harvest Supernatant: Remove bacteria by centrifugation, followed by filtration of the supernatant through a 0.22 μm filter.
- Column Preparation: Condition a C18 Sep-Pak column by washing sequentially with methanol and then deionized water.
- **Pyoverdin**e Binding: Load the filtered supernatant onto the conditioned C18 column.
- Washing: Wash the column sequentially with 5 mL of H₂O, 10 mL of 10% methanol, and 10 mL of 50% methanol.
- Elution: Elute the **pyoverdin**e with 75% methanol.
- Solvent Evaporation: Remove the methanol from the eluate using a vacuum concentrator or by lyophilization.
- Reconstitution and Storage: Reconstitute the purified pyoverdine in a suitable buffer and store at -20°C or -80°C, protected from light. Confirm the presence and purity of pyoverdine by measuring its characteristic absorbance and fluorescence spectra.

Experimental Workflow

The following diagram illustrates the general workflow for detecting and quantifying metal ions using **pyoverdine** fluorescence spectroscopy.





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Caption: Workflow for metal ion detection using **pyoverdine**.

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Methodological & Application





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